molecular formula C13H14OS2 B7901676 4-Ethylthiophenyl-(2-thienyl)methanol

4-Ethylthiophenyl-(2-thienyl)methanol

Cat. No.: B7901676
M. Wt: 250.4 g/mol
InChI Key: JPPBIJWVIAXTSN-UHFFFAOYSA-N
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Description

4-Ethylthiophenyl-(2-thienyl)methanol is an organic compound with the molecular formula C13H14OS2. It is characterized by the presence of both thiophene and phenyl groups, which are connected through a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylthiophenyl-(2-thienyl)methanol typically involves the reaction of 4-ethylthiophenol with 2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethylthiophenyl-(2-thienyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl or thiophene rings .

Scientific Research Applications

4-Ethylthiophenyl-(2-thienyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethylthiophenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylthiophenyl-(2-thienyl)methanol is unique due to the presence of both thiophene and phenyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

(4-ethylsulfanylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS2/c1-2-15-11-7-5-10(6-8-11)13(14)12-4-3-9-16-12/h3-9,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPBIJWVIAXTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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